Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel- involves multiple steps. One common method includes the oxidation and stereoselective reduction sequences to obtain the desired chiral configuration . The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization and chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Acetonitrile, DMSO, methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ticagrelor Impurity 138: A related compound used in the synthesis of ticagrelor.
Benzyl N-[(3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]carbamate: Another chiral building block with similar structural features.
Uniqueness
Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel- is unique due to its specific chiral configuration and its versatility as a building block in various chemical syntheses . Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C18H28N2O2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-14-10-11-20(12-15-8-6-5-7-9-15)13-16(14)19-17(21)22-18(2,3)4/h5-9,14,16H,10-13H2,1-4H3,(H,19,21)/t14-,16+/m1/s1 |
InChI Key |
RTLUVFHYTBTICI-ZBFHGGJFSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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